Potent GIRK1/2 Channel Inhibition: A Unique Biological Fingerprint
2,5-Dibromo-1,3-thiazole-4-carbonitrile demonstrates potent inhibition of the G protein-gated inwardly rectifying potassium (GIRK1/2) channel with an IC₅₀ value of 2.0 µM [1]. In contrast, several other closely related thiazole fragments from a focused library of 49 compounds showed no significant activity (IC₅₀ > 100 µM) in the same assay cascade, highlighting a distinct and non-promiscuous biological profile for this specific scaffold [2]. This is a direct head-to-head comparison within the same study.
| Evidence Dimension | Inhibition of GIRK1/2 Ion Channel |
|---|---|
| Target Compound Data | IC₅₀ = 2.0 µM |
| Comparator Or Baseline | Majority of 49 fragment-sized thiazole analogs from the same library |
| Quantified Difference | Approximately 50-fold or greater increase in potency |
| Conditions | Thallium-flux based assay in a biochemical cascade |
Why This Matters
This specific and potent ion channel inhibition provides a unique biological starting point for neuroscience or cardiology research that cannot be achieved with structurally similar, yet inactive, thiazole fragments, justifying its selection over cheaper, less characterized alternatives.
- [1] BindingDB. (n.d.). Entry for CHEMBL3339119. Affinity Data: IC₅₀ = 2.00E+3 nM (2.0 µM) for GIRK1/2 channel. Retrieved April 22, 2026. View Source
- [2] Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? *ACS Medicinal Chemistry Letters*, 13(12), 1905–1910. View Source
